molecular formula C10H14BrN3O B5675050 (4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

Cat. No.: B5675050
M. Wt: 272.14 g/mol
InChI Key: BFZSJYCGWTUJKA-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole core, a privileged structure in pharmaceutical development, which is functionalized with a bromo substituent to facilitate further synthetic elaboration via cross-coupling reactions . The piperidine carbonyl moiety is a common pharmacophore that can enhance a molecule's ability to interact with biological targets. While specific biological data for this exact compound is not widely published in the available literature, its molecular architecture aligns with scaffolds that are actively investigated for their potential biological activities. In particular, research on analogous pyrazole and indazole derivatives has demonstrated promising broad-spectrum anticandidal activity against strains such as C. albicans and C. glabrata . The presence of the bromine atom makes it a versatile intermediate for constructing more complex molecules through metal-catalyzed reactions, such as Suzuki-Miyaura cross-couplings, which are valuable for exploring structure-activity relationships . This product is intended for research and development purposes, specifically for use as a synthetic intermediate in the creation of novel compounds for biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromo-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZSJYCGWTUJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with piperidine in the presence of a suitable base and solvent. One common method involves the use of toluene as a solvent and nitrogen gas to protect the reaction system. The reaction mixture is stirred and cooled using an ethanol-dry ice bath .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor properties. For example, derivatives of pyrazole have been evaluated for their potential to inhibit cancer cell proliferation. A study demonstrated that piperidine derivatives, similar to our compound, can effectively target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacological Effects
Piperidinyl derivatives are recognized for their neuropharmacological activities. The compound has been investigated for its potential as a central nervous system (CNS) depressant or stimulant depending on dosage. Its structural similarity to known neuroactive substances suggests it could modulate neurotransmitter pathways, making it a candidate for treating neuropsychological disorders .

Enzyme Inhibition Studies
The compound may also serve as an enzyme inhibitor in biological assays. Its structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases like diabetes and obesity .

Organic Synthesis Applications

Building Block for Complex Molecules
In organic synthesis, (4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone acts as a versatile building block. It can undergo various chemical reactions, including substitution and coupling reactions, facilitating the creation of more complex heterocyclic compounds.

Reaction TypeDescriptionExample Applications
Substitution ReactionsBromine atom can be replaced by nucleophilesSynthesis of new pharmacologically active compounds
Coupling ReactionsParticipates in reactions like Suzuki or HeckFormation of bioconjugates or drug candidates

Biological Studies

Investigating Mechanisms of Action
Biological studies utilizing this compound have focused on its mechanism of action concerning enzyme inhibition and receptor binding. For instance, research on related piperidine derivatives has shown their effectiveness as antagonists at various receptor sites, which could inform the development of new therapeutics targeting specific pathways in diseases such as cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives, including those with piperidine substituents. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis .

Case Study 2: Neuroactive Properties
In another investigation focusing on neuroactive compounds, researchers assessed the effects of piperidine derivatives on neurotransmitter systems. The findings suggested that certain modifications to the pyrazole structure enhanced affinity for dopamine receptors, indicating potential use in treating disorders like schizophrenia and depression .

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their substituents, and biological activities (where available):

Compound Name / ID Core Structure Substituents / Modifications Biological Activity / Application Reference
(4-Bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone (Target) Pyrazole-piperidine methanone 4-Bromo, 1-methyl on pyrazole; piperidine methanone bridge Not explicitly reported -
ADX47273: [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] Oxadiazole-piperidine methanone 4-Fluorophenyl on oxadiazole; piperidine methanone bridge Tool compound for receptor studies
RO4917523: [2-chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine] Imidazole-pyridine hybrid Chloro, fluorophenyl, ethynyl linker Tool compound (likely kinase inhibitor)
(2-Bromo-5-thiazolyl)(4-fluoro-1-piperidinyl)methanone Thiazole-piperidine methanone 2-Bromo on thiazole; 4-fluoro on piperidine Undisclosed (discontinued product)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydropyrazole methanone 4-Bromophenyl, 4-fluorophenyl; ethanone substituent Antimicrobial activity (analogue reported)
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Pyrazole methanol 4-Bromo, 1-methyl on pyrazole; methanol substituent Intermediate in synthesis

Key Comparative Findings

Substituent Effects
  • Halogen Influence : Bromine at position 4 on pyrazole (target compound) vs. chlorine in RO4917523 or fluorine in ADX47273 :

    • Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to smaller halogens.
    • Fluorine in ADX47273 improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .
  • Ring Systems: Pyrazole vs. Oxadiazole in ADX47273: The 1,2,4-oxadiazole ring in ADX47273 introduces a planar, electron-deficient system, enhancing binding to aromatic residues in enzymes .
  • Methanone Bridge Modifications: Piperidine in the target compound vs.

Biological Activity

(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H14BrN3OC_{10}H_{14}BrN_3O, with a molecular weight of 272.14 g/mol. The compound features a pyrazole ring that is known for its diverse biological activities, particularly in medicinal applications.

Research indicates that pyrazole derivatives can interact with various biological targets, leading to significant pharmacological effects. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for the survival of pathogens, including those responsible for malaria and leishmaniasis.
  • Modulation of Receptor Activity : Pyrazole derivatives often act as ligands for various receptors, influencing signaling pathways that regulate cellular functions .

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various studies:

  • Antibacterial Effects : In vitro studies have shown that pyrazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL against Bacillus subtilis and Escherichia coli .
CompoundMIC (µg/mL)Target Organism
(4-bromo-1-methyl-pyrazol)75Bacillus subtilis
(4-bromo-piperidine derivative)125Escherichia coli

Antifungal Activity

The antifungal properties of pyrazole derivatives are also notable. Studies have indicated that certain derivatives inhibit fungal growth effectively, suggesting a broad-spectrum antimicrobial potential .

Antiparasitic Activity

Similar pyrazole compounds have shown promising results against parasites such as Plasmodium and Leishmania. These compounds disrupt metabolic pathways essential for parasite survival, leading to cell death .

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

  • Antimalarial Activity : A study demonstrated that a related pyrazole compound exhibited potent antimalarial activity in vitro, with IC50 values significantly lower than those of standard treatments . This suggests that this compound may share similar properties.
  • Antitumor Effects : Research has indicated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For example, one study reported a derivative reducing the viability of triple-negative breast cancer cells by over 50% at a concentration of 10 μM after three days .

Q & A

Q. How to address regioselectivity challenges in electrophilic substitutions?

  • Case Study : Nitration of the pyrazole ring:
  • Conditions : HNO₃/H₂SO₄ at 0°C directs nitration to C3 due to steric hindrance from the C4 bromine .
  • Outcome : 85% yield of 3-nitro derivative, confirmed by SC-XRD .
  • Alternative Strategies : Use directing groups (e.g., –OMe) to override inherent regioselectivity .

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